
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the coupling of the azetidine derivative with the methoxyphenylpropanoic acid moiety under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine-containing molecules.
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and Boc-protected amino acids. Compared to these compounds, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the azetidine ring and the methoxyphenyl group, which confer distinct chemical and biological properties.
Similar compounds include:
Boc-Azetidine: A simpler azetidine derivative with a Boc protecting group.
Boc-Protected Amino Acids: Commonly used in peptide synthesis.
Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, used in various chemical applications.
This compound’s unique combination of structural features makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-13(11-19)15(16(20)21)9-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) |
InChI Key |
VQEQUKRLNYGMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984942.png)
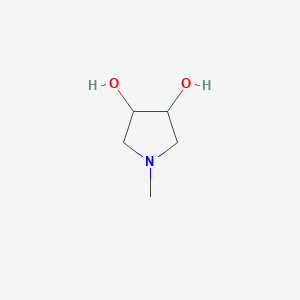


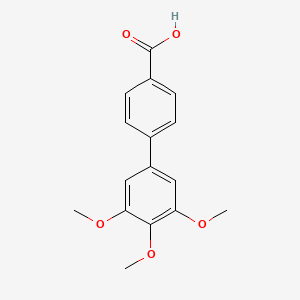
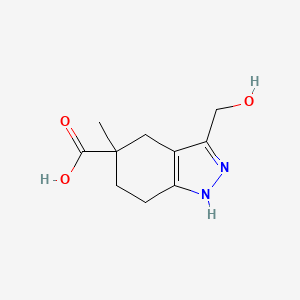

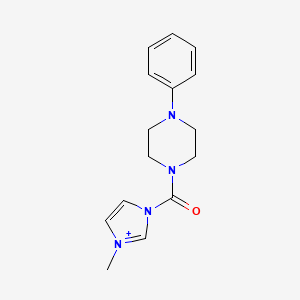
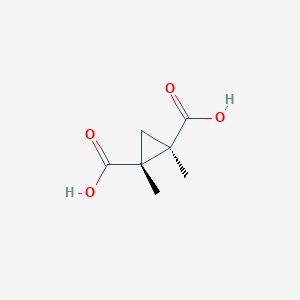
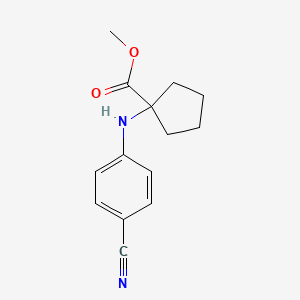
![2,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B12985006.png)
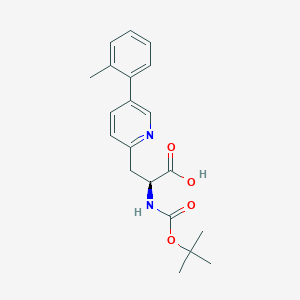
![9-Azadispiro[2.2.56.23]tridecane](/img/structure/B12985015.png)

